molecular formula C15H22N2O5S B5501443 3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

Cat. No. B5501443
M. Wt: 342.4 g/mol
InChI Key: OBCLVHRUSALBLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzenesulfonamides, including compounds similar to 3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, are typically synthesized through reactions involving amino-benzenesulfonamides and various reagents to introduce additional functional groups. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran, highlighting a method that might be applicable or adaptable for synthesizing the compound (Żołnowska et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be complex, often involving various substituents that influence their chemical behavior and interactions. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide provided insights into their molecular and supramolecular structures, revealing how slight modifications in the structure can significantly affect the molecule's conformation and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides, including the compound of interest, can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. Their reactivity can be influenced by the nature and position of their substituents. For example, the study on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases provides insights into how modifications in the benzenesulfonamide structure can affect its reactivity and binding affinities (Vaškevičienė et al., 2019).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be studied through techniques like X-ray crystallography. An example of such analysis can be found in the structural investigation of chlorinated pyrrolidinone-bearing benzenesulfonamides, which revealed details about their binding affinity and selectivity against human carbonic anhydrases (Balandis et al., 2020).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by the electronic effects of substituents on the benzene ring and the sulfonamide group. The study on synthesis, structural investigation, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offers insights into how steric hindrance and electronic effects can impact the reactivity of benzenesulfonamide derivatives (Rublova et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ghorab et al. (2017) involved the synthesis of novel thiourea derivatives bearing benzenesulfonamide moiety. These compounds, inspired by antituberculosis pro-drugs, showed significant activity against Mycobacterium tuberculosis, with specific compounds demonstrating potent antimycobacterial effects. The study emphasizes the potential therapeutic applications of benzenesulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017).

Metabolism and Pharmacokinetics

Research by Beconi et al. (2012) explored the metabolism and pharmacokinetics of JM6, a compound structurally related to 3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide. The study clarified that JM6 is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase inhibitor, debunking previous assumptions. This highlights the importance of understanding the metabolic pathways and pharmacokinetics of these compounds for their effective application in medical research (Beconi et al., 2012).

properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(11-14(13)22-2)23(19,20)16-8-4-10-17-9-3-5-15(17)18/h6-7,11,16H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCLVHRUSALBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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